

Comprehensive Analytical Characterization of 1-(3-Methoxypyridin-2-yl)piperazine

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Compound of Interest

Compound Name: 1-(3-Methoxypyridin-2-yl)piperazine

Cat. No.: B1600784

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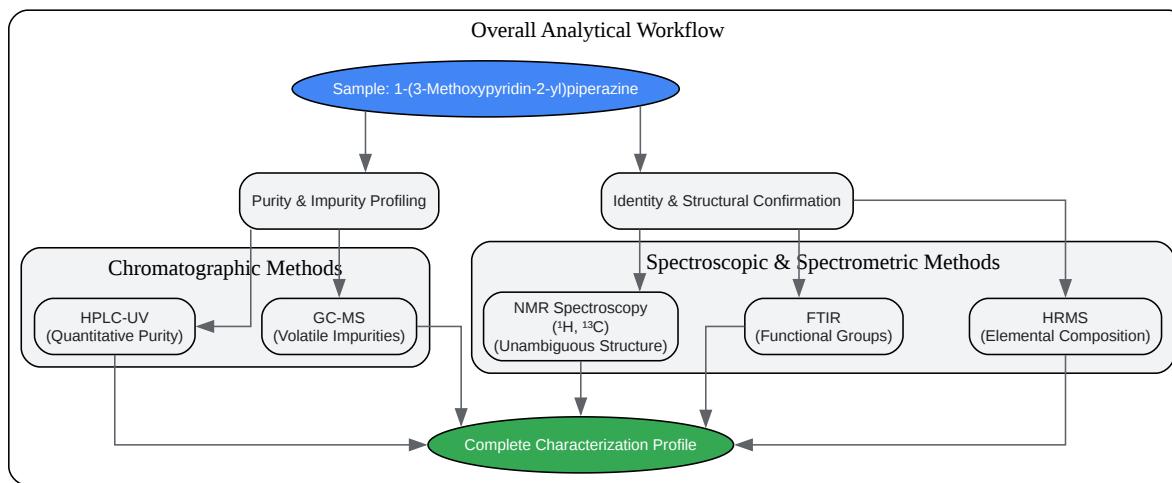
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of **1-(3-Methoxypyridin-2-yl)piperazine** (CAS No. 80827-67-4).[1][2] As a key intermediate and building block in pharmaceutical synthesis, rigorous confirmation of its identity, purity, and structural integrity is paramount.[3] This guide outlines protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Need for Rigorous Analysis

1-(3-Methoxypyridin-2-yl)piperazine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a piperazine moiety.[4] Its structure makes it a valuable precursor in the development of novel therapeutic agents. The efficacy and safety of any final active pharmaceutical ingredient (API) are directly dependent on the quality of the starting materials and intermediates. Therefore, employing a suite of orthogonal analytical techniques is not merely a procedural step but a fundamental requirement for ensuring reproducible and reliable scientific outcomes.

This guide details the primary analytical workflows for establishing the quality profile of **1-(3-Methoxypyridin-2-yl)piperazine**.



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Caption: Overall analytical workflow for the characterization of **1-(3-Methoxypyridin-2-yl)piperazine**.

Chromatographic Analysis for Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: Reversed-phase HPLC (RP-HPLC) with UV detection is the gold standard for purity analysis of non-volatile organic molecules. The presence of the pyridine aromatic system in **1-**

(3-Methoxypyridin-2-yl)piperazine provides strong UV absorbance, allowing for sensitive detection.[5][6] A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like the target analyte.

Experimental Protocol:

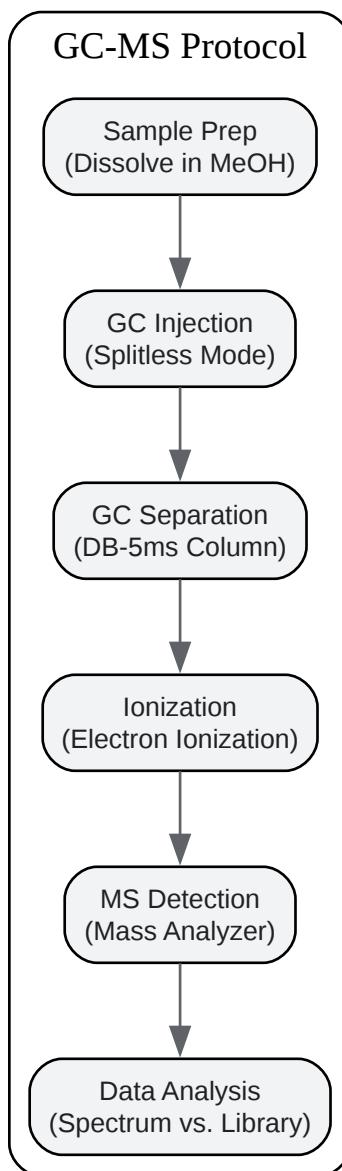
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the sample.
 - Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
 - Vortex to ensure complete dissolution.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Instrumentation & Conditions:
 - A standard HPLC system equipped with a UV-Vis detector is sufficient.
 - The method must be validated for parameters such as selectivity, precision, accuracy, and linearity to ensure reliable results.[5][6][7]

Parameter	Recommended Condition
Column	C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Phosphoric Acid in Water (pH adjusted to ~2.5)
Mobile Phase B	Acetonitrile
Gradient	10% B to 90% B over 20 minutes, hold for 5 min, return to initial conditions
Flow Rate	1.0 mL/min[7]
Column Temp.	35 °C[7]
Injection Vol.	10 µL[7]
Detection	UV at 239 nm[5][8]

- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the main peak using the area percent method:
 - % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It provides both retention time data for separation and mass spectra for definitive identification of components. This technique is widely used for the analysis of piperazine derivatives.[9][10][11]



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Caption: Step-by-step workflow for GC-MS analysis.

Experimental Protocol:

- Sample Preparation:
 - Prepare a 1 mg/mL solution of the sample in HPLC-grade Methanol.
 - Vortex thoroughly. The use of a volatile solvent is critical for proper injection.

- Instrumentation & Conditions:

- A standard GC-MS system is used. A non-polar column like a DB-5ms is a good starting point as it separates compounds primarily based on boiling point.[9]

Parameter	Recommended Condition
Column	DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 μ m film thickness[9]
Carrier Gas	Helium, constant flow at 1.0 mL/min
Inlet Temp.	250 °C
Injection Mode	Splitless[9]
Oven Program	Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 10 min.
MS Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	40-500 amu

- Data Analysis:

- The resulting mass spectrum for the main peak should be analyzed for the molecular ion (M^+) at m/z 193, corresponding to the molecular weight of the compound ($C_{10}H_{15}N_3O$).[1] [4]
- Analyze the fragmentation pattern. Key fragments would arise from the cleavage of the piperazine ring and the loss of the methoxy group.
- Compare the spectra of any impurity peaks against spectral libraries (e.g., NIST) for tentative identification.

Spectroscopic Analysis for Structural Confirmation

While chromatography assesses purity, spectroscopy provides definitive proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ^1H NMR identifies the number and connectivity of hydrogen atoms, while ^{13}C NMR provides information about the carbon skeleton. The combination of these experiments allows for the complete assignment of the molecule's structure. Dynamic NMR behavior is sometimes observed in piperazine derivatives due to conformational changes, but standard spectra are sufficient for identity confirmation.[12][13]

Experimental Protocol:

- **Sample Preparation:**
 - Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 or DMSO-d_6) in an NMR tube.
 - Ensure the sample is fully dissolved to obtain high-resolution spectra.
- **Data Acquisition:**
 - Acquire ^1H and ^{13}C spectra on a 400 MHz or higher field NMR spectrometer.
- **Expected Spectral Data:**
 - The chemical shifts (δ) are predicted based on the known effects of the substituents on the pyridine and piperazine rings.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
~7.5-7.8 ppm (m, 2H, Pyridine-H)	~155-160 ppm (Pyridine C-O)
~6.7-6.9 ppm (m, 1H, Pyridine-H)	~140-145 ppm (Pyridine C-N)
~3.9 ppm (s, 3H, -OCH ₃)	~135-140 ppm (Pyridine CH)
~3.2-3.4 ppm (t, 4H, Piperazine-H adjacent to Py)	~115-125 ppm (Pyridine CH)
~3.0-3.2 ppm (t, 4H, Piperazine-H adjacent to NH)	~105-110 ppm (Pyridine CH)
~1.9-2.2 ppm (br s, 1H, -NH)	~55-60 ppm (-OCH ₃)
~50-55 ppm (Piperazine CH ₂)	
~45-50 ppm (Piperazine CH ₂)	

Note: 's' = singlet, 't' = triplet, 'm' = multiplet, 'br s' = broad singlet. Actual shifts may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". This method is excellent for confirming the presence of key structural motifs like N-H, C-H, C-O, and the aromatic ring.[\[14\]](#)[\[15\]](#)

Experimental Protocol:

- Sample Preparation:
 - For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.
 - For KBr pellet method, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.
- Data Acquisition:

- Record the spectrum from 4000 to 400 cm^{-1} .
- Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Assignment	Functional Group
~3300	N-H Stretch	Secondary Amine (Piperazine)
3000-3100	Aromatic C-H Stretch	Pyridine Ring
2800-3000	Aliphatic C-H Stretch	Piperazine & Methoxy
~1600, ~1480	C=C and C=N Ring Stretch	Pyridine Ring
1250-1300	Aryl C-O Stretch	Methoxy Group
1100-1150	C-N Stretch	Piperazine Ring

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of the compound. This is a definitive test for molecular identity. Using a soft ionization technique like Electrospray Ionization (ESI) typically yields the protonated molecular ion $[\text{M}+\text{H}]^+$.[\[16\]](#)

Experimental Protocol:

- Sample Preparation:
 - Prepare a dilute solution (~10 $\mu\text{g}/\text{mL}$) of the sample in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid to promote protonation.
- Data Acquisition:
 - Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer and acquire the spectrum in positive ion mode.
- Data Analysis:
 - The molecular formula of **1-(3-Methoxypyridin-2-yl)piperazine** is $\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}$.[\[4\]](#)

- Calculated Monoisotopic Mass for $[M+H]^+$ ($C_{10}H_{16}N_3O^+$): 194.1288
- The experimentally measured mass should be within 5 ppm of the calculated theoretical mass.

Conclusion

The application of this multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, provides a robust and reliable characterization of **1-(3-Methoxypyridin-2-yl)piperazine**. HPLC and GC-MS are powerful tools for assessing purity and identifying impurities, while NMR, FTIR, and HRMS work in concert to provide unambiguous confirmation of the compound's structure and elemental composition. Adherence to these protocols will ensure a high-quality, well-characterized material suitable for downstream applications in research and drug development.

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